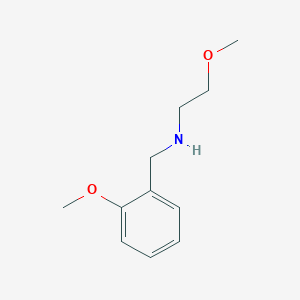

(2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine

Description

(2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine is a secondary amine featuring a 2-methoxy-substituted benzyl group and a 2-methoxy-ethyl side chain. The compound’s methoxy groups likely influence its electronic profile, solubility, and biological interactions, making it a candidate for pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2-methoxy-N-[(2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-8-7-12-9-10-5-3-4-6-11(10)14-2/h3-6,12H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVXYUDGGRXXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397668 | |

| Record name | (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827328-30-3 | |

| Record name | (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its respective alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Aldehydes, ketones.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

(2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

(4-Methoxy-benzyl)-(2-methoxy-ethyl)-amine (CAS: 103464-79-5)

- Structural Difference : The benzyl group’s methoxy substitution shifts from the ortho (2-position) to the para (4-position).

(2-Methoxy-benzyl)-phenyl-amine (2ba)

- Structural Difference : Replaces the 2-methoxy-ethyl group with a phenyl ring.

- Impact : The absence of the ether-linked ethyl group reduces hydrophilicity, which may decrease solubility in aqueous environments. This compound was synthesized via iridium-catalyzed N-alkylation, highlighting the role of transition-metal catalysis in amine synthesis .

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS: 626209-57-2)

- Structural Difference : Substitutes the 2-methoxy-ethyl group with a morpholine-containing ethyl chain.

Key Insights :

- The 2-methoxy-ethyl group facilitates efficient synthesis in pyrrolone derivatives (68% yield) .

- Urea derivatives (e.g., ASES) demonstrate enhanced bioactivity, suggesting the 2-methoxy-ethyl chain improves target engagement .

Anti-Senescence Activity

- ASES () : Exhibited an IC50 of 0.07 µM in chlorophyll degradation assays, outperforming natural cytokinins like trans-zeatin (tZ, IC50 = 3.1 µM). The 2-methoxy-ethyl group contributes to its superior activity .

Anticancer Potential

- N-(2-Methoxy-benzyl)-acetamide (2MBA) : Demonstrated kinase inhibition via molecular docking with Tankyrase-1/2, targets relevant in cancer therapy. Quantum chemical parameters (HOMO-LUMO gap = 5.1 eV) suggest stability and reactivity conducive to drug design .

Anti-Parasitic Activity

Biological Activity

(2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine is a chemical compound recognized for its potential biological activities, including antimicrobial and anticancer properties. This compound features unique structural characteristics that allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molar mass of approximately 239.30 g/mol. Its structure consists of a methoxy-substituted benzyl group attached to a branched amine, which contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The methoxy groups can participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets. The precise mechanisms are still under investigation, but they may involve modulation of cellular processes through enzyme inhibition or receptor activation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Anticancer Properties

The compound has also been studied for its anticancer effects. Initial findings suggest that it can induce apoptosis in cancer cells and inhibit cell proliferation. In particular, studies have shown that this compound can cause cell cycle arrest in the G2/M phase and increase cellular accumulation in the pre-G1 phase, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that variations in the methoxy group positioning significantly affect biological activity. For instance:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2,3-Dimethoxy-benzyl)-(2-methoxy-ethyl)-amine | CHNO | Additional methoxy group |

| (3-Methoxy-benzyl)-(2-methoxy-ethyl)-amine | CHNO | Different methoxy positioning |

| (4-Methoxy-benzyl)-(2-methoxy-ethyl)-amine | CHNO | Methoxy group at para position |

This table illustrates how minor structural changes can lead to significant differences in biological activities, highlighting the importance of molecular design in drug development.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing antimicrobial efficacy, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another research project evaluated the anticancer properties of the compound using MTT assays on various cancer cell lines, including HeLa and MCF-7. The findings revealed a dose-dependent reduction in cell viability, with IC50 values ranging from 15 µM to 25 µM, indicating promising therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.